molecular formula C22H23N3O3 B4504751 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone

4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone

Cat. No.: B4504751
M. Wt: 377.4 g/mol
InChI Key: VPTJWZNORUOXJO-UHFFFAOYSA-N
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Description

4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone is a synthetic compound featuring a piperazine moiety linked via a carbonyl bridge to a substituted isoquinolinone core. The 4-methoxyphenyl group on the piperazine ring and the 2-methyl substitution on the isoquinolinone distinguish it structurally.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-methylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-23-15-20(18-5-3-4-6-19(18)21(23)26)22(27)25-13-11-24(12-14-25)16-7-9-17(28-2)10-8-16/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTJWZNORUOXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase, which is crucial in the breakdown of acetylcholine, a neurotransmitter . This inhibition can increase acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include:

Compound Name Core Structure Piperazine Substituent Carbonyl-Linked Moiety Molecular Weight (g/mol) Key Reference
Target Compound Isoquinolinone 4-Methoxyphenyl 2-Methyl-isoquinolinone ~407.4 (estimated)
4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone Quinolinone 4-Fluorophenyl Quinolinone ~393.4 (estimated)
(4-Methylpiperazin-1-yl)(4-aminophenyl)methanone Benzophenone 4-Methyl 4-Aminophenyl 220.26
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acid Quinolinecarboxylic acid Benzyloxycarbonyl Cyclopropyl-fluoroquinoline ~570.6 (estimated)

Key Observations:

  • Core Structure: The target compound’s isoquinolinone core differs from quinolinone () or quinolinecarboxylic acid () analogs, which may influence solubility and steric interactions.
  • Piperazine Substituents: The 4-methoxyphenyl group (electron-donating) contrasts with the 4-fluorophenyl (electron-withdrawing, ) and 4-methyl (simpler alkyl group, ) variants. These substituents modulate electronic properties and receptor binding .
  • Carbonyl Linker: Present in all analogs, this group likely serves as a hydrogen-bond acceptor, critical for target engagement .

Pharmacological Implications (Hypothetical)

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group may enhance metabolic stability compared to the 4-fluorophenyl analog (), which could be more resistant to oxidative degradation.
  • Core Flexibility: The isoquinolinone’s fused ring system (vs.
  • Piperazine Substitution: Bulkier groups (e.g., 4-methoxyphenyl) could hinder off-target interactions compared to smaller substituents (e.g., 4-methyl), as seen in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone
Reactant of Route 2
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4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone

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